molecular formula C9H13N3O2 B13121842 4-Cyclobutoxy-6-methoxypyrimidin-2-amine

4-Cyclobutoxy-6-methoxypyrimidin-2-amine

Cat. No.: B13121842
M. Wt: 195.22 g/mol
InChI Key: UWZYEQCWNAFDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Cyclobutoxy-6-methoxypyrimidin-2-amine typically involves multiple steps, including addition, condensation, cyclization, and methoxylation reactions . Here is a general synthetic route:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.

    Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for the methoxylation reaction.

Industrial production methods often optimize these steps to improve yield and reduce environmental impact .

Chemical Reactions Analysis

4-Cyclobutoxy-6-methoxypyrimidin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclobutoxy-6-methoxypyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-6-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrimidine compounds have been shown to inhibit enzymes like Aurora kinase A, which plays a role in cell cycle regulation and cancer progression . The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

4-Cyclobutoxy-6-methoxypyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-cyclobutyloxy-6-methoxypyrimidin-2-amine

InChI

InChI=1S/C9H13N3O2/c1-13-7-5-8(12-9(10)11-7)14-6-3-2-4-6/h5-6H,2-4H2,1H3,(H2,10,11,12)

InChI Key

UWZYEQCWNAFDBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N)OC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.